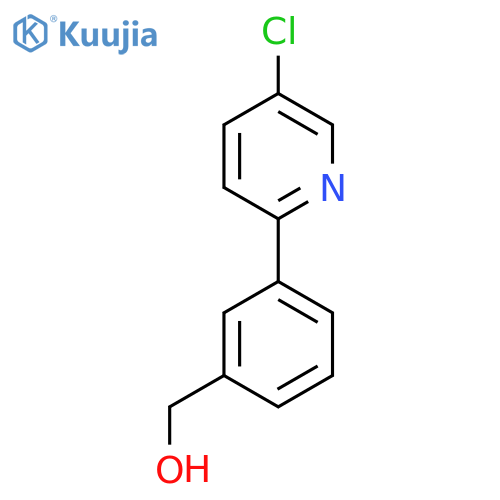Cas no 1349715-47-4 (3-(5-Chloro-2-pyridinyl)Benzenemethanol)

1349715-47-4 structure
商品名:3-(5-Chloro-2-pyridinyl)Benzenemethanol
CAS番号:1349715-47-4
MF:C12H10ClNO
メガワット:219.666902065277
CID:2113159
3-(5-Chloro-2-pyridinyl)Benzenemethanol 化学的及び物理的性質
名前と識別子
-
- 3-(5-chloro-2-pyridinyl)Benzenemethanol
- (3-(5-Chloropyridin-2-yl)phenyl)methanol
- 3-(5-Chloropyridin-2-yl)benzyl alcohol
- 3-(5-Chloro-2-pyridinyl)Benzenemethanol
-
- インチ: 1S/C12H10ClNO/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2
- InChIKey: DAQFEURCKSCJBE-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C=C1)C1=CC=CC(CO)=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 200
- トポロジー分子極性表面積: 33.1
3-(5-Chloro-2-pyridinyl)Benzenemethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4417913-0.1g |
[3-(5-chloropyridin-2-yl)phenyl]methanol |
1349715-47-4 | 95% | 0.1g |
$337.0 | 2023-05-26 | |
| Enamine | EN300-4417913-0.05g |
[3-(5-chloropyridin-2-yl)phenyl]methanol |
1349715-47-4 | 95% | 0.05g |
$226.0 | 2023-05-26 | |
| 1PlusChem | 1P01FD3V-2.5g |
3-(5-Chloropyridin-2-yl)benzyl alcohol |
1349715-47-4 | 95% | 2.5g |
$2414.00 | 2023-12-22 | |
| Aaron | AR01FDC7-500mg |
3-(5-Chloropyridin-2-yl)benzyl alcohol |
1349715-47-4 | 95% | 500mg |
$1068.00 | 2025-02-14 | |
| Aaron | AR01FDC7-250mg |
3-(5-Chloropyridin-2-yl)benzyl alcohol |
1349715-47-4 | 95% | 250mg |
$687.00 | 2025-02-14 | |
| 1PlusChem | 1P01FD3V-1g |
3-(5-Chloropyridin-2-yl)benzyl alcohol |
1349715-47-4 | 95% | 1g |
$1262.00 | 2023-12-22 | |
| A2B Chem LLC | AX95643-50mg |
(3-(5-Chloropyridin-2-yl)phenyl)methanol |
1349715-47-4 | 95% | 50mg |
$273.00 | 2024-04-20 | |
| 1PlusChem | 1P01FD3V-50mg |
3-(5-Chloropyridin-2-yl)benzyl alcohol |
1349715-47-4 | 95% | 50mg |
$332.00 | 2023-12-22 | |
| A2B Chem LLC | AX95643-500mg |
(3-(5-Chloropyridin-2-yl)phenyl)methanol |
1349715-47-4 | 95% | 500mg |
$833.00 | 2024-04-20 | |
| A2B Chem LLC | AX95643-2.5g |
(3-(5-Chloropyridin-2-yl)phenyl)methanol |
1349715-47-4 | 95% | 2.5g |
$2039.00 | 2024-04-20 |
3-(5-Chloro-2-pyridinyl)Benzenemethanol 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1349715-47-4 (3-(5-Chloro-2-pyridinyl)Benzenemethanol) 関連製品
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
